Enhanced Enzyme Inhibitor Selectivity over L-2-Naphthylalanine in mDHFR Model
In a study on controlling enzyme inhibition in murine dihydrofolate reductase (mDHFR), replacing a key phenylalanine residue with p-bromophenylalanine (pBrF) enhanced the enzyme's selectivity for its natural substrate, dihydrofolate, over the inhibitor methotrexate by 4.0-fold [1]. While the alternative substitution with L-2-naphthylalanine (2Nal) provided a higher 5.8-fold selectivity enhancement, it came at the cost of a significant reduction in catalytic efficiency compared to the wild-type enzyme. The pBrF-containing variant maintained a catalytic efficiency comparable to the wild-type [1].
| Evidence Dimension | Enhancement of substrate binding over inhibitor (Selectivity Ratio) |
|---|---|
| Target Compound Data | 4.0-fold enhancement |
| Comparator Or Baseline | L-2-naphthylalanine (2Nal): 5.8-fold enhancement; Wild-type phenylalanine: baseline of 1.0-fold (no selectivity enhancement) |
| Quantified Difference | 4.0-fold enhancement over baseline for target compound; maintains wild-type catalytic efficiency unlike 2Nal comparator. |
| Conditions | Genetically encoded incorporation into murine dihydrofolate reductase (mDHFR); in vitro enzyme assays with dihydrofolate substrate and methotrexate inhibitor. |
Why This Matters
This demonstrates that pBrF provides a balanced profile of selectivity enhancement without compromising catalytic turnover, a crucial advantage for enzyme design where maintaining activity is paramount.
- [1] Zheng, S., & Kwon, I. (2013). Controlling enzyme inhibition using an expanded set of genetically encoded amino acids. Biotechnology and Bioengineering, 110(9), 2361-2370. View Source
